4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid This compound is a derivative of benzodioxane and is characterized by its unique structure, which includes a benzodioxin ring fused with a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Butanoic Acid Chain: The benzodioxin ring is then reacted with a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid ketone.
Reduction: Formation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanol.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid ketone
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanol
- Substituted benzodioxin derivatives
Uniqueness
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is unique due to its specific structure, which combines the benzodioxin ring with a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H12N2Na2O9S2 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
disodium;5-acetamido-2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
HXVPDHLOXJWYDI-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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